molecular formula C13H17NO3 B1489636 5-Cyclopropylaminomethyl-2-methoxybenzoic acid methyl ester CAS No. 2118594-48-0

5-Cyclopropylaminomethyl-2-methoxybenzoic acid methyl ester

Cat. No. B1489636
M. Wt: 235.28 g/mol
InChI Key: BLNLPLUSDOYCIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Esters can be synthesized through a process called esterification. This occurs when a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . Another method involves the reaction of carboxylic acids with diazomethane to produce methyl esters .


Molecular Structure Analysis

Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .


Chemical Reactions Analysis

Esters can undergo a variety of reactions. One such reaction is hydrolysis, where the ester is split with water. The hydrolysis of esters is catalyzed by either an acid or a base . Another reaction is the reduction of esters to alcohols, which can be achieved through the use of reducing agents .


Physical And Chemical Properties Analysis

Esters are neutral compounds and have lower boiling points than the carboxylic acids and alcohols from which they are formed. They are generally insoluble in water but soluble in organic solvents .

Safety And Hazards

The safety and hazards associated with esters depend on the specific ester . Some esters can be flammable and harmful if swallowed . It’s always important to refer to the specific Safety Data Sheet (SDS) for the ester you are working with.

Future Directions

The field of ester chemistry is vast and continually evolving. Recent research has focused on the development of new synthetic methods for ester formation, as well as the application of esters in the synthesis of complex organic molecules .

properties

IUPAC Name

methyl 5-[(cyclopropylamino)methyl]-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-12-6-3-9(8-14-10-4-5-10)7-11(12)13(15)17-2/h3,6-7,10,14H,4-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNLPLUSDOYCIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropylaminomethyl-2-methoxybenzoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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